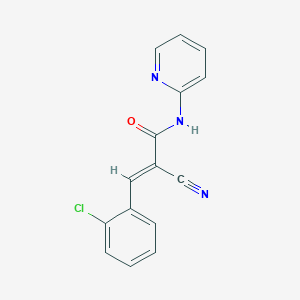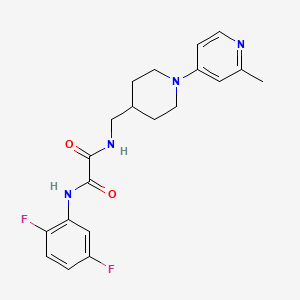
N1-(2,5-difluorophenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N1-(2,5-difluorophenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds, which can help infer some aspects of the compound . The first paper discusses a fentanyl analogue with a piperidine ring, which is a common feature in many pharmaceutical compounds due to its nitrogen-containing structure that can engage in various chemical interactions . The second paper examines a compound with a piperidinyl substituent, which is relevant for understanding the behavior of the piperidine ring in similar compounds .
Synthesis Analysis
The synthesis of compounds similar to N1-(2,5-difluorophenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is not detailed in the provided papers. However, the synthesis of such compounds typically involves the formation of amide bonds, which can be achieved through coupling reactions between amines and carboxylic acids or their derivatives. The presence of a piperidine ring suggests that a multi-step synthesis may be required, possibly involving the protection and deprotection of functional groups .
Molecular Structure Analysis
The molecular structure of compounds with piperidine rings, such as those discussed in the papers, can be characterized using techniques like NMR spectroscopy and X-ray crystallography. These methods provide information on the three-dimensional arrangement of atoms within the molecule and the electronic environment of different nuclei. For instance, the first paper describes the use of NMR and X-ray crystallography to determine the structure of a fentanyl analogue . The second paper also discusses the use of vibrational spectroscopy to analyze the molecular structure of a piperidinyl compound .
Chemical Reactions Analysis
The chemical reactions involving compounds with piperidine rings can vary widely depending on the substituents attached to the ring. The papers do not provide specific reactions for the compound , but they do suggest that the piperidine nitrogen can be protonated, which may influence the compound's reactivity. Additionally, the presence of amide bonds indicates that hydrolysis reactions could be relevant .
Physical and Chemical Properties Analysis
The physical and chemical properties of N1-(2,5-difluorophenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide can be inferred from the properties of similar compounds. The papers suggest that such compounds may exhibit a range of biological activities and could interact with biological targets such as receptors. The vibrational spectra and molecular orbital analysis, such as HOMO-LUMO studies, can provide insights into the electronic properties of the compound, which are important for understanding its reactivity and interactions with other molecules .
Aplicaciones Científicas De Investigación
Compulsive Food Consumption
Research indicates the role of orexin receptors in modulating feeding, arousal, stress, and drug abuse. Compulsive food seeking and intake, similar to drug abuse motivations, can be influenced by neural systems. Studies on GSK1059865, a selective orexin-1 receptor (OX1R) antagonist, have shown its potential in reducing binge eating in rats without affecting standard food intake, suggesting OX1R mechanisms' significant role in binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
HIV-1 Neutralization Enhancement
NBD-556, a compound similar in structure to the one , has shown promising results in enhancing the binding of anti-gp120 monoclonal antibodies to the HIV-1 envelope protein, suggesting potential for HIV-1 neutralization enhancement. This could lead to improved therapeutic strategies for HIV-1 by enhancing the neutralizing activities of specific antibodies in vivo (Yoshimura et al., 2010).
Antiplatelet Aggregation Activity
Compounds containing piperazine and pyridine rings, such as the ones studied by Youssef et al., have shown significant antiplatelet aggregating properties. This suggests potential therapeutic applications in preventing thrombosis and other cardiovascular diseases where platelet aggregation plays a crucial role (Youssef et al., 2011).
Antimicrobial Properties
Research into 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives has highlighted their potential in combating bacterial and fungal infections. These compounds have demonstrated good antimicrobial activity against various pathogenic strains, suggesting their utility in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Novel Synthesis Methods
Innovative synthesis methods for di- and mono-oxalamides have been developed, highlighting the versatility of oxalamide-based compounds in chemical synthesis. These methods provide efficient pathways for producing various oxalamide derivatives, which could have widespread applications in medicinal chemistry and material science (Mamedov et al., 2016).
Propiedades
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O2/c1-13-10-16(4-7-23-13)26-8-5-14(6-9-26)12-24-19(27)20(28)25-18-11-15(21)2-3-17(18)22/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNGOILHIBEXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

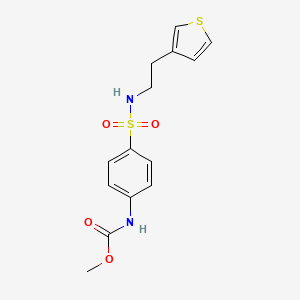
![Methyl 3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2554733.png)
![N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554734.png)
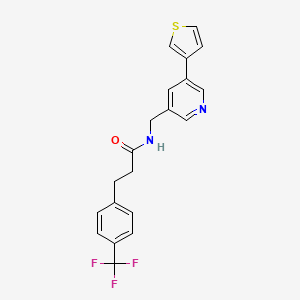
![3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid](/img/structure/B2554737.png)
![6-(4-bromobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2554739.png)
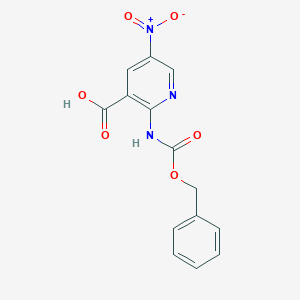
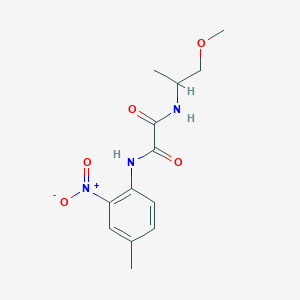

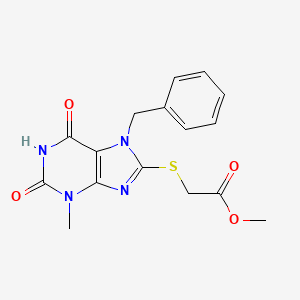
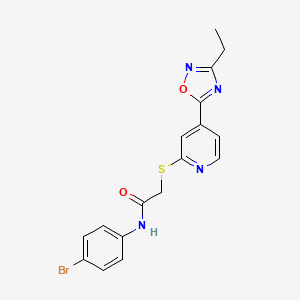
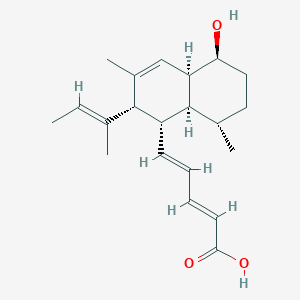
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2554752.png)
